molecular formula C8H4N2O2 B8816575 1,4-Phthalazinedione CAS No. 20116-64-7

1,4-Phthalazinedione

Cat. No. B8816575
Key on ui cas rn: 20116-64-7
M. Wt: 160.13 g/mol
InChI Key: YSZIOXAEADAJLX-UHFFFAOYSA-N
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Patent
US04250180

Procedure details

To a solution of t-butyl hypochlorite (12.3 g., 0.12 m.) in acetone (500 ml.), which is cooled to -50°, is added to sodium salt of phthalhydrazide (12.4 g., 0.067 m.). The reaction mixture is stirred vigorously for 3 hours at -50° and then filtered to give a solution of 1,4-phthalazinedione. 1,3-Cyclooctadiene (12.0 g., 0.11 m.) is added to the green solution (-50°) and the green solution is warmed to 0°. The solution is kept at 0° until the green color is discharged (1.5 hours). The crude product (5.6 g.) is collected by filtration. Recrystallization of the crude product from methylene chloride-methanol affords white microprisms of 1,4-butano-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dione (5.0 g., 53%) mp 206°-207° C.
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClOC(C)(C)C.[Na].[C:8]([NH:20][NH2:21])(=[O:19])[C:9]1[C:10](=[CH:15][CH:16]=[CH:17][CH:18]=1)[C:11](NN)=[O:12]>CC(C)=O>[C:8]1(=[O:19])[C:9]2[C:10](=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:11](=[O:12])[N:21]=[N:20]1 |^1:6|

Inputs

Step One
Name
Quantity
12.3 g
Type
reactant
Smiles
ClOC(C)(C)C
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
12.4 g
Type
reactant
Smiles
C(C=1C(C(=O)NN)=CC=CC1)(=O)NN

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred vigorously for 3 hours at -50°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(N=NC(C2=CC=CC=C12)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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